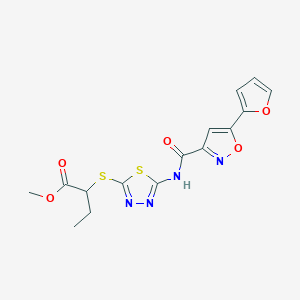![molecular formula C18H24N2O4 B2589016 Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate CAS No. 2195954-22-2](/img/structure/B2589016.png)
Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate, also known as BNOC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BNOC is a carbamate derivative of benzylamine and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate involves its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate has a spirocyclic structure that allows it to bind to proteins and nucleic acids with high affinity. This binding leads to changes in the fluorescence properties of Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate, which can be used to monitor the binding process.
Biochemical and Physiological Effects
Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects. It is biocompatible and can be used in living cells and tissues without causing any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate is its high sensitivity and specificity for biological molecules. It can be used to detect small changes in the structure and function of proteins and nucleic acids. Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate is also relatively easy to synthesize and can be produced in large quantities.
One of the limitations of Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments. Another limitation is its sensitivity to pH and temperature changes, which can affect its fluorescence properties.
Orientations Futures
There are several future directions for the use of Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate in scientific research. One direction is the development of new Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate derivatives with improved solubility and fluorescence properties. Another direction is the use of Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate in the development of new biosensors for detecting biomolecules in complex biological systems. Finally, Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate can be used in the development of new imaging techniques for studying biological processes in living cells and tissues.
Conclusion
In conclusion, Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is synthesized through a multistep process and has been used as a fluorescent probe for biological systems. Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate has minimal toxicity and does not have any significant biochemical or physiological effects. It has several advantages and limitations for lab experiments and has several future directions for scientific research.
Méthodes De Synthèse
The synthesis of Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate involves a multistep process that starts with the reaction of benzylamine with ethyl chloroformate to produce N-benzyl carbamate. The N-benzyl carbamate is then reacted with 1,7-dibromoheptane to produce N-benzyl-N-(7-bromheptyl) carbamate. The final step involves the reaction of N-benzyl-N-(7-bromheptyl) carbamate with potassium tert-butoxide to produce Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate.
Applications De Recherche Scientifique
Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate has been used in various scientific research applications due to its potential as a fluorescent probe for biological systems. It has been used as a tool for studying the binding of proteins and nucleic acids, as well as for monitoring enzyme activity. Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate has also been used as a probe for studying the structure and dynamics of lipid bilayers.
Propriétés
IUPAC Name |
benzyl N-[2-(7-oxaspiro[3.5]nonan-3-ylamino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-16(20-15-6-7-18(15)8-10-23-11-9-18)12-19-17(22)24-13-14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIGLASPBFZMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CNC(=O)OCC3=CC=CC=C3)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2588938.png)

![4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2588941.png)
![1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2588942.png)




![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2588950.png)


